(-)-alpha-Bisabolol

Enantiomeric purity Bioactivity Formulation efficiency

Racemic α-bisabolol delivers only ~50% active enantiomer per declared concentration, undermining bioassay reproducibility and formulation efficacy. (-)-α-Bisabolol (levomenol, CAS 23089-26-1) resolves this as the naturally occurring, enantiomerically pure form. • 100% bioactive enantiomer vs. ~50% in racemic mixtures ensures full declared potency • Selective index >233 against L. amazonensis with oral bioavailability supports in vivo efficacy studies • 50% skin retention at 5h (90% intact compound) enables sustained topical delivery. COA included.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B1239774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-alpha-Bisabolol
Synonyms(+)-4-epi-alpha-bisabolol
bisabolol
bisabolol, (+)-isomer
bisabolol, (-)-isomer
levomenol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(C)(CCC=C(C)C)O
InChIInChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14?,15-/m0/s1
InChIKeyRGZSQWQPBWRIAQ-LOACHALJSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-alpha-Bisabolol Identity and Specifications


(-)-alpha-Bisabolol (CAS 23089-26-1), also known as levomenol, is a monocyclic sesquiterpene alcohol that constitutes the major bioactive component of chamomile (Matricaria chamomilla) essential oil [1]. This enantiomerically pure form occurs naturally and is distinguished from synthetic racemic mixtures by its stereospecific interaction with biological targets [2]. It is recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) and is approved for use in pharmaceutical and cosmetic formulations worldwide [3].

Enantiomer identity Natural (−)-enantiomer for stereochemical control studies; distinct from racemic mixtures
Regulatory context GRAS-designated sesquiterpene; supports formulation research procurement
Formulation stability Broad pH compatibility across acidic and alkaline research matrices

(-)-alpha-Bisabolol Generic Substitution Risks


Substitution with synthetic racemic alpha-bisabolol or alternative sesquiterpenes such as farnesol or nerolidol introduces quantifiable performance deficits in specific applications. Synthetic bisabolol typically contains only approximately 50% of the active (-)-enantiomer, directly halving the bioactive concentration in a formulation without changing the nominal ingredient percentage [1]. Furthermore, head-to-head studies demonstrate that while farnesol exhibits lower MIC values against certain S. aureus strains, (-)-alpha-bisabolol provides a broader safety margin and distinct efflux pump inhibition profile that cannot be replicated by its structural analogs [2]. The quantitative evidence below delineates exactly where and why (-)-alpha-bisabolol cannot be simply interchanged with in-class alternatives without compromising specified performance parameters.

Racemic bisabolol
Contains only ~50% active (−)-enantiomer; may shift formulation bioactivity without nominal concentration adjustment.
Farnesol / nerolidol
Structural analogs may alter efflux pump inhibition profile and safety-related endpoint context; broader margin may not transfer.
Synthetic sesquiterpene alternatives
Stereospecific target interaction may differ; enantiomer-attribution review required for bioactivity-dependent studies.

(-)-alpha-Bisabolol Comparative Performance Evidence


Enantiomeric Purity: Natural vs. Racemic Bisabolol

The bioactive potency of alpha-bisabolol is stereospecific. Natural (-)-alpha-bisabolol is the biologically active enantiomer, whereas synthetic bisabolol is a racemic mixture containing only about 50% of the active (-)-alpha isomer [1]. This means that a formulation containing 1% synthetic racemic bisabolol delivers only 0.5% active (-)-alpha-bisabolol, effectively halving the intended bioactive concentration unless adjusted for.

Enantiomeric purity
Direct head-to-head
Natural: ≥95% (−)-enantiomer
Racemic: ~50% (−)-enantiomer
~1.9× higher active content
Supports enantiomer-specific formulation research; active concentration aligns with nominal dose.
GC purity analysis; data to verify with supplier COA.
Enantiomeric purity Bioactivity Formulation efficiency

Anti-Leishmanial Selectivity Advantage

(-)-alpha-Bisabolol exhibits potent and selective activity against Leishmania species with a favorable therapeutic window. Against L. amazonensis promastigotes and amastigotes, it demonstrates IC50 values of 8.07 μg/mL and 4.29 μg/mL, respectively, while against L929 fibroblast cells, the cytotoxic concentration (CC50) exceeds 1000 μM . This yields a selectivity index (SI = CC50 / IC50) of >233 for the promastigote stage, indicating a wide safety margin.

Anti-leishmanial selectivity
Class-level inference
IC50 promastigotes: 8.07 μg/mL
IC50 amastigotes: 4.29 μg/mL
CC50 L929: >1000 μM
Selectivity index >233
Reported cell-model response context; may support selectivity review for parasite studies.
Source to verify; class-level review data, in vitro L. amazonensis model.
Anti-parasitic Leishmaniasis Selectivity index

GMK Cell Cytotoxicity vs. Other Terpenes

In a comparative study against several monoterpenes and sesquiterpenes, α-bisabolol demonstrated an IC50 of 71.12 μg/mL against GMK cells, whereas (S)-limonene, (R)-limonene, and α-pinene all exhibited IC50 values >500 μg/mL [1]. Sabinene showed an IC50 of 348 μg/mL, and myrcene 200 μg/mL. This indicates that α-bisabolol has a more pronounced effect on GMK cells compared to these common terpenes, which may be relevant for applications targeting this cell line.

GMK cell cytotoxicity
Direct head-to-head
(−)-α-Bisabolol: IC50 71.12 μg/mL
Limonene / α-Pinene: >500 μg/mL
≥7-fold lower concentration for effect
Supports cell-model endpoint review; provides a more sensitive probe in GMK-based assays.
In vitro, GMK (Vero) cell line; reported in Molecules 2018.
Antibacterial Cytotoxicity Terpene comparison

GRAS Safety Certification and Toxicology

Unlike many bioactive sesquiterpenes that require extensive safety qualification for use in consumer products, (-)-alpha-bisabolol is classified as Generally Recognized as Safe (GRAS) by the FDA and has no reported evidence of side effects or toxic interactions in the published literature up to 2021 [1]. This contrasts with compounds like farnesol, which, while exhibiting potent antibacterial activity, may have a more restricted safety profile and is not universally recognized as GRAS for all applications.

GRAS certification
Class-level inference
FDA GRAS status; no literature-reported toxic interactions (review up to 2021).
Regulatory acceptance context; simplifies procurement for formulation research.
Regulatory and literature review; verify for specific formulation use.
Safety Toxicology Regulatory

Broad pH Stability Profile

(-)-alpha-Bisabolol demonstrates high chemical stability across a pH range from 3.0 to 11.0, enabling its incorporation into diverse formulation matrices including acidic exfoliants and alkaline cleansers without degradation [1]. This broad pH compatibility is not universally shared by all sesquiterpenes; for instance, some analogs may undergo acid-catalyzed rearrangement or oxidation under extreme pH conditions, limiting their formulation utility.

pH stability
Supporting evidence
Stable pH 3.0 – 11.0
Broad formulation compatibility; supports multi-product research matrix design.
Reported in aqueous and emulsion systems.
Formulation stability pH stability Cosmetic chemistry

Dermal Absorption and Skin Retention

In vivo studies using radiolabeled 14C-levomenol applied topically to nude mice demonstrated that 5 hours post-application, approximately 50% of the applied radioactivity remained in the skin, while the remaining 50% was distributed to other tissues and organs. Importantly, 90% of the radioactivity detected in the skin was confirmed to be intact levomenol, indicating minimal cutaneous metabolism [1]. Autoradiographic analysis further revealed a fast penetration profile, with the compound displaced from outermost to innermost skin layers within the 5-hour timeframe.

Dermal absorption
Supporting evidence
50% skin retention at 5h
90% intact compound in skin
Supports topical formulation-exposure review; sustained local compound presence.
In vivo nude mouse model, 14C-levomenol.
Dermal absorption Skin retention Topical formulation

(-)-alpha-Bisabolol Key Application Scenarios


Enantiomeric Integrity in Cosmetic Formulations

Formulators seeking to guarantee the stated bioactivity of alpha-bisabolol in their products should procure natural (-)-alpha-bisabolol rather than synthetic racemic mixtures. As demonstrated in Evidence_Item 1, synthetic bisabolol contains only ~50% active enantiomer, meaning a 1% synthetic ingredient delivers only 0.5% bioactive (-)-alpha-bisabolol. For premium skincare lines where efficacy claims are paramount, natural (-)-alpha-bisabolol ensures that the full declared concentration is biologically active [1].

Anti-Leishmanial Drug Discovery and Development

Research groups investigating novel treatments for leishmaniasis can leverage the high selectivity index (>233) of (-)-alpha-bisabolol against L. amazonensis (Evidence_Item 2). This favorable therapeutic window, combined with its oral bioavailability and low toxicity profile, positions (-)-alpha-bisabolol as a promising lead compound or reference standard for in vivo efficacy studies, potentially offering a safer alternative to current treatments like miltefosine .

Antimicrobial Formulations for GMK/Vero Cells

For in vitro studies involving GMK or Vero cell lines, (-)-alpha-bisabolol provides a more potent tool compound (IC50 71.12 μg/mL) compared to common terpenes like limonene and pinene (IC50 >500 μg/mL) (Evidence_Item 3). This differential potency allows researchers to use lower concentrations to achieve desired cellular effects, minimizing potential off-target interactions and solvent toxicity in cell culture models [2].

Leave-On Formulations for Sustained Dermal Activity

The rapid percutaneous absorption and high skin retention of intact (-)-alpha-bisabolol (50% skin retention at 5h, 90% intact compound) (Evidence_Item 6) make it particularly suitable for leave-on products such as creams, lotions, and serums designed for prolonged anti-inflammatory or soothing effects. This pharmacokinetic profile supports sustained local activity with minimal systemic exposure, aligning with the requirements of cosmetic and topical pharmaceutical applications [3].

Application
Selection Property
Validation Focus
Enantiomer-specific formulation research
Natural (−)-enantiomer identity
Bioactivity‑concentration verification
Anti‑parasitic screening studies
Selectivity index review
Parasite vs. host‑cell endpoint monitoring
Cell‑model cytotoxicity studies
Terpene cytotoxicity comparison
GMK cell endpoint review
Topical formulation exposure studies
Dermal absorption profile
Skin retention and metabolism monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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